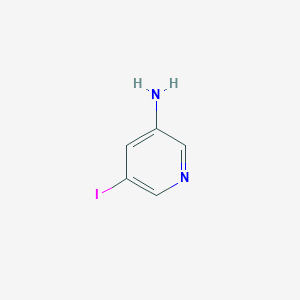

5-Iodo-pyridin-3-ylamine

Description

Significance of the Pyridine (B92270) Nucleus in Contemporary Organic and Medicinal Chemistry

The pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, is a structure of paramount importance in the fields of organic and medicinal chemistry. openaccessjournals.com Its unique chemical properties, stemming from the presence of the nitrogen heteroatom, influence its reactivity, stability, and pharmacological profiles. openaccessjournals.com This structural motif is found in numerous natural products, including vitamins and alkaloids, and is a key component in a vast array of synthetic pharmaceutical agents. ajrconline.orgresearchgate.netopenaccessjournals.com

The versatility of the pyridine ring allows it to serve as a bioisostere for other chemical groups, such as benzene (B151609) rings, amides, and amines, a crucial strategy in drug design and development. researchgate.net The incorporation of a pyridine nucleus can enhance the pharmacokinetic properties of a molecule, such as improving water solubility and bioavailability. ajrconline.orgopenaccessjournals.com Consequently, pyridine derivatives have been extensively investigated and developed for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. researchgate.net The ability of pyridine derivatives to interact with a variety of biological targets, including enzymes and receptors, underscores their enduring importance in the quest for novel and effective medicines. researchgate.net

Structural Context and Research Prominence of 5-Iodo-pyridin-3-ylamine as a Versatile Building Block

This compound, with the chemical formula C₅H₅IN₂, is a specific derivative of pyridine that has garnered significant attention as a versatile building block in organic synthesis. smolecule.comnih.gov Its structure is characterized by a pyridine ring substituted with an iodine atom at the 5-position and an amino group at the 3-position. smolecule.com This particular arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules. smolecule.com

The presence of the iodine atom, a halogen, allows for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. The amino group, on the other hand, can be readily functionalized or can participate in the formation of new heterocyclic rings. This dual functionality makes this compound a key intermediate in the synthesis of a range of compounds with potential applications in pharmaceuticals and agrochemicals. smolecule.comvivanacl.com For instance, derivatives of this compound are being explored for their potential as anticancer agents and tyrosine kinase inhibitors. smolecule.com

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅IN₂ |

| Molecular Weight | 220.01 g/mol |

| CAS Number | 25391-66-6 |

| Appearance | Solid |

| InChI Key | MPHANXLXORNRFF-UHFFFAOYSA-N |

A summary of key properties for this compound.

Overview of Established and Emerging Research Avenues for Halogenated Aminopyridines

Halogenated aminopyridines, the class of compounds to which this compound belongs, are a subject of ongoing and expanding research. The introduction of a halogen atom to the aminopyridine scaffold significantly influences the electronic properties and reactivity of the molecule, opening up new avenues for chemical synthesis and biological applications.

Established research has heavily utilized halogenated aminopyridines as key intermediates in the synthesis of a diverse array of heterocyclic compounds. The halogen atom serves as a convenient handle for introducing various substituents through transition metal-catalyzed cross-coupling reactions. This has led to the development of numerous compounds with interesting biological activities.

Emerging research continues to explore the potential of halogenated aminopyridines in medicinal chemistry. Studies are increasingly focusing on the direct biological activities of these compounds and their derivatives. For example, research into compounds like 2-Amino-5-Iodo Pyridine and its isomers is exploring their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai The unique structural features of these molecules allow them to interact with specific biological targets, such as enzymes and receptors, potentially leading to the development of novel therapeutics. smolecule.comontosight.ai Furthermore, the synthesis of more complex, fused heterocyclic systems starting from halogenated aminopyridines, such as pyrazolopyridines, is an active area of investigation with potential applications in materials science and pharmaceuticals. vivanacl.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

5-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHANXLXORNRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640079 | |

| Record name | 5-Iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-66-6 | |

| Record name | 5-Iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-pyridin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Iodo Pyridin 3 Ylamine and Its Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization: Focus on Regioselective Iodination at C-5

The introduction of an iodine atom at the C-5 position of the pyridine ring is a critical step in the synthesis of 5-Iodo-pyridin-3-ylamine. The regioselectivity of this iodination is paramount, and various strategies have been developed to achieve this with high precision.

Direct electrophilic iodination of 3-aminopyridine (B143674) is a common approach. The amino group at the C-3 position directs the incoming electrophile, typically an iodine-containing reagent, to the ortho and para positions (C-2, C-4, and C-6). However, to achieve selective iodination at the C-5 position, which is meta to the amino group, specific conditions and reagents are necessary. One method involves the use of iodine in the presence of an oxidizing agent.

A notable development in this area is the use of radical-based direct C-H iodination. This approach has been successfully applied to a range of nitrogen-containing heterocycles, including pyridines. researchgate.netrsc.org For pyridines, this method can lead to iodination at both the C-3 and C-5 positions. rsc.org The reaction mechanism is believed to proceed through a radical pathway, offering a different selectivity profile compared to traditional electrophilic substitution. researchgate.net

The choice of iodinating agent is also crucial. Reagents such as N-iodosuccinimide (NIS) are frequently employed. For instance, the reaction of 2,6-dinitropyridine (B1320792) with a mixture of iodine and nitric acid at elevated temperatures directs iodination to the 3-position, influenced by the deactivating nitro groups. While this example illustrates control over a different position, the underlying principle of using directing groups to achieve regioselectivity is broadly applicable.

Introduction of the Amino Group: Amination Reactions and Their Optimization

The introduction of the amino group at the C-3 position is another key transformation in the synthesis of this compound. This can be achieved either before or after the iodination step. When starting with a pre-iodinated pyridine ring, a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed amination reaction can be employed.

Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds. acs.org This reaction allows for the coupling of an aryl halide (in this case, a 3-iodopyridine (B74083) derivative) with an amine in the presence of a palladium catalyst and a suitable ligand. acs.org The optimization of these reactions often involves screening different ligands, bases, and solvents to achieve high yields and selectivity. For instance, regioselective palladium-catalyzed aminations on 2-chloro-3-iodopyridine (B15675) and 2-chloro-5-iodopyridine (B1352245) have been achieved with excellent yields by using a palladium-BINAP catalyst in the presence of a large excess of cesium carbonate. thieme-connect.comlookchem.com

Alternatively, the amino group can be introduced via the reduction of a nitro group. This two-step approach involves the nitration of the pyridine ring followed by reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this reduction, often providing the desired amine in high purity.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in the modern synthesis of this compound and its analogues, enabling milder reaction conditions, higher efficiency, and improved selectivity.

Palladium-based catalysts are extensively used, particularly in C-N bond formation through Buchwald-Hartwig amination. thieme-connect.comlookchem.com The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. acs.org For example, the use of XANTPHOS as a ligand in palladium-catalyzed aminations has been reported to be effective. thieme-connect.com

Copper-catalyzed reactions also offer a valuable alternative for amination. Ullmann-type coupling reactions, which traditionally required harsh conditions, have been significantly improved with the development of new copper-based catalytic systems. For instance, a method utilizing CuI (5 mol%) and a carbazole-based ligand has been developed for the efficient amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors, a related heterocyclic system. nih.gov

Indium(III) bromide (InBr3) has been identified as an effective catalyst for the one-pot synthesis of related imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes. researchgate.net This demonstrates the potential of Lewis acid catalysis in constructing complex heterocyclic scaffolds.

Furthermore, metal-free catalytic systems are gaining attention. For example, molecular iodine itself can act as a catalyst in the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds through a three-component coupling reaction in an aqueous medium. acs.org

The table below summarizes some of the catalytic systems used in the synthesis of related iodinated and aminated pyridines.

| Catalyst System | Reaction Type | Substrate Example | Notes |

| Pd(OAc)₂/BINAP | Amination | 2-Chloro-3-iodopyridine | Requires a large excess of Cs₂CO₃ for efficient reaction. thieme-connect.comlookchem.com |

| Pd₂(dba)₃/XANTPHOS | Amination | Chloro-iodopyridine | Effective for selective aminations. thieme-connect.com |

| CuI/Carbazole Ligand | Amination | 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine | Microwave-assisted, rapid reaction times. nih.gov |

| InBr₃ | Multi-component reaction | 2-Aminopyridine, aldehyde, alkyne | One-pot synthesis of imidazo[1,2-a]pyridines. researchgate.net |

| Molecular Iodine (I₂) | Multi-component reaction | 2-Aminopyridine, acetophenone, dimedone | Environmentally benign, ultrasonication-assisted. acs.org |

Synthesis of Substituted this compound Derivatives and Scaffolds

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of substituted derivatives with potential applications in various fields. The iodo and amino groups provide reactive handles for further functionalization.

The iodine atom at the C-5 position is particularly useful for palladium-catalyzed cross-coupling reactions , such as Suzuki and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl and alkenyl groups.

The amino group at the C-3 position can undergo a variety of transformations. For example, it can be acylated to form amides or participate in reductive amination reactions to introduce N-substituted groups. nih.gov A high-yielding protocol for the N-alkylation of 3-amino-4-halopyridines has been developed using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov

The synthesis of multi-substituted pyridines can also be achieved from acyclic precursors. For example, ylidenemalononitriles can react with primary amines to form substituted pyridines. nih.gov

The synthesis of N-substituted 5-iodouracils, another class of halogenated heterocycles, has been achieved through the alkylation of 5-iodouracil. nih.gov This highlights a general strategy for introducing substituents onto a pre-existing heterocyclic core.

Exploration of Green Chemistry Principles in the Synthesis of Iodinated Pyridines

In recent years, there has been a significant shift towards the adoption of green chemistry principles in organic synthesis to minimize environmental impact. imist.maorganic-chemistry.org This is also evident in the development of synthetic methods for iodinated pyridines.

One key aspect of green chemistry is the use of environmentally benign solvents . Water has been explored as a green solvent for the synthesis of imidazo[1,2-a]pyridines using an ultrasound-assisted, metal-catalyst-free iodination method. acs.orgnih.gov

Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. imist.ma The development of catalytic reactions, which use small amounts of catalysts that can be recycled, contributes to higher atom economy compared to stoichiometric reactions.

Solvent-free reaction conditions are also being explored. Mechanochemistry, which involves grinding solid reactants together, has been successfully used for the iodination of pyrimidine (B1678525) derivatives, offering a rapid and environmentally friendly alternative to traditional solvent-based methods. mdpi.com

The use of ultrasonic irradiation has been shown to accelerate reactions and improve efficiency in the iodination of imidazo[1,2-a]pyridines, often leading to shorter reaction times and higher yields under milder conditions. acs.orgnih.gov This technique can be a more energy-efficient alternative to conventional heating. acs.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Iodo Pyridin 3 Ylamine

The Role of the C-I Bond in Diverse Transformation Reactions

The carbon-iodine (C-I) bond is the most prominent site for reactions that involve the formation of new carbon-carbon and carbon-heteroatom bonds. Iodine's nature as an excellent leaving group makes 5-Iodo-pyridin-3-ylamine a prime substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. smolecule.com These transformations are fundamental in modern synthesis for their efficiency and broad applicability.

Palladium-catalyzed reactions are particularly prevalent, where the C-I bond readily undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. This allows for the coupling of the pyridinyl core with a wide array of organic fragments. Key examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form biaryl structures.

Stille Coupling: Reaction with organostannanes to create new C-C bonds. smolecule.com

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes, yielding alkynylpyridines.

Buchwald-Hartwig Amination: Reaction with amines to form substituted diaminopyridines.

Negishi Coupling: Reaction with organozinc reagents, which is effective for creating complex structures like pyridinyl-pyrimidines. thieme-connect.de

The following table summarizes the diverse reactivity of the C-I bond in this compound in various cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | General Product Structure |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-pyridin-3-ylamine |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5-Alkyl/Aryl-pyridin-3-ylamine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | 5-Vinyl-pyridin-3-ylamine |

| Sonogashira | Terminal Alkyne | Pd/Cu co-catalysis, Base | 5-Alkynyl-pyridin-3-ylamine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd Catalyst, Ligand, Base | 5-(N-Substituted)-pyridin-3-ylamine |

| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ or Pd/C | 5-Alkyl/Aryl-pyridin-3-ylamine |

Reactivity Profile of the Amino Group: Nucleophilic, Electrophilic, and Metal-Mediated Reactions

The amino group at the C-3 position imparts a rich reactivity profile to the molecule, acting primarily as a nucleophile but also influencing the electrophilic substitution patterns of the pyridine (B92270) ring and participating in metal-mediated processes.

Nucleophilic Reactivity : The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. smolecule.com This allows for a variety of functionalization reactions, including:

Acylation : Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation : Reaction with alkyl halides to yield secondary and tertiary amines, although selectivity can be a challenge.

Condensation : Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Electrophilic Reactivity : The amino group is a powerful activating group that directs electrophilic substitution to the positions ortho and para to itself (C2, C4, and C6). However, this is counteracted by the electron-withdrawing nature of the pyridine ring nitrogen, which deactivates these same positions. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen and the amino group can be protonated, further deactivating the ring. This complex interplay means that electrophilic substitution on the this compound ring is often challenging and can lead to mixtures of products unless carefully controlled.

Metal-Mediated Reactions : Beyond the cross-coupling at the iodo-position, the amino group itself can participate in metal-catalyzed C-N bond-forming reactions. For instance, Ullmann-type and Chan-Lam coupling reactions can be employed to achieve N-arylation by reacting the amino group with aryl halides or boronic acids, respectively, typically using copper catalysts. lookchem.com The amino group can also act as a ligand, coordinating to metal centers, which is a key step in certain catalytic processes, such as the annulation reactions discussed later. whiterose.ac.uk

Electronic Effects and Stereochemical Considerations in Pyridin-3-ylamine Transformations

The reactivity of this compound is governed by a delicate balance of electronic effects from its constituent parts.

Electronic Effects :

Pyridine Nitrogen : The nitrogen atom in the pyridine ring is strongly electron-withdrawing via the inductive effect (-I) and resonance effect (-M), making the ring electron-deficient compared to benzene (B151609). This deactivates the ring toward electrophilic attack, particularly at the C2, C4, and C6 positions. nih.gov

Amino Group : The amino group at C3 is strongly electron-donating through its resonance effect (+M), which enriches the ortho (C2, C4) and para (C6) positions with electron density. This effect competes directly with the deactivating influence of the ring nitrogen.

Iodine Atom : The iodine at C5 exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). Its primary electronic role is as an excellent leaving group in nucleophilic substitution and metal-catalyzed reactions.

Stereochemical Considerations : As a planar, achiral molecule, this compound itself has no stereochemical features. Stereochemistry becomes a critical consideration only when the molecule is transformed into a chiral product. For example, if a substituent introduced via a Heck reaction is subsequently subjected to asymmetric hydrogenation, or if the amino group is used in a reaction that constructs a new chiral center, the stereochemical outcome would be determined by the specific reagents and catalysts used in that step.

Investigations into Cross-Coupling and Annulation Reactions of this compound

Advanced synthetic applications of this compound focus on its use in building more complex molecular architectures through sophisticated cross-coupling and annulation strategies.

Cross-Coupling Reactions : Research has demonstrated the utility of pyridine derivatives in forming challenging C-C bonds, such as in pyridine-pyridine coupling. nih.gov For this compound, the C-I bond is the logical point of connection. The Negishi reaction, for example, has been successfully used to couple iodopyridines with other heterocyclic fragments, such as in the synthesis of pyridinyl-pyrimidines, showcasing a pathway to complex, nitrogen-rich scaffolds from simple building blocks. thieme-connect.de Such reactions are invaluable in medicinal chemistry for accessing novel chemical space.

Annulation Reactions : Annulation reactions that build a new ring onto the pyridine frame are a powerful strategy for synthesizing fused heterocyclic systems. For this compound, the 3-amino group and the pyridine ring nitrogen are perfectly positioned to participate in reactions that form a five-membered ring, leading to the imidazo[1,2-a]pyridine (B132010) core. researchgate.netresearchgate.net This widely used reaction, often named the Tschitschibabin reaction for imidazopyridine synthesis, typically involves the condensation of an aminopyridine with an α-haloketone. The general mechanism involves initial N-alkylation of the more nucleophilic ring nitrogen, followed by intramolecular cyclization via nucleophilic attack of the exocyclic amino group and subsequent dehydration.

The following table illustrates reagents used in annulation reactions with aminopyridines to form fused heterocyclic systems. The iodine atom at the 7-position of the resulting product remains available for further functionalization.

| Reagent Type | Reaction | Fused Product Core |

| α-Haloketones | Condensation / Cyclization | Imidazo[1,2-a]pyridine |

| Alkynes & Aldehydes | Three-Component Reaction | Imidazo[1,2-a]pyridine |

| β-Ketonitriles | Condensation / Cyclization | Pyrazolo[3,4-b]pyridine (by analogy) researchgate.net |

| Nitroalkenes | Tandem Coupling / Cyclization | Imidazo[1,2-a]pyridine researchgate.net |

These annulation strategies transform this compound into rigid, bicyclic structures that are common motifs in biologically active molecules, demonstrating the compound's significant utility as a versatile synthetic intermediate.

Spectroscopic and Computational Approaches in the Characterization of 5 Iodo Pyridin 3 Ylamine Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is indispensable for the unambiguous structural elucidation and purity assessment of 5-Iodo-pyridin-3-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure. In ¹H NMR, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the positions of the amino and iodo substituents. The amine protons typically appear as a broad singlet. In ¹³C NMR, the carbon atom attached to the iodine atom (C-5) is significantly deshielded due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching vibrations of the primary amine group are observed, typically in the range of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) ring, as well as C-I stretching vibrations, also give rise to distinct peaks in the IR spectrum. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound shows absorption maxima corresponding to π-π* and n-π* transitions of the pyridine ring. researchgate.net The position of these maxima can be influenced by the solvent and pH. Stability studies using UV-Vis spectroscopy have shown that the compound is most stable at a pH between 6 and 7.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of the molecule. frontiersin.org The fragmentation pattern observed in the mass spectrum can provide further structural information.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. whiterose.ac.uk This technique has been instrumental in confirming the planar structure of the pyridine ring and the precise locations of the iodo and amino substituents. acs.org

Below is a table summarizing the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Findings and Data |

| ¹H NMR | Aromatic protons show characteristic shifts; amine protons appear as a broad singlet. |

| ¹³C NMR | The carbon attached to iodine (C-5) is deshielded. |

| IR | N-H stretching (amine): ~3300-3500 cm⁻¹; C=C, C=N stretching (pyridine ring). nih.gov |

| UV-Vis | Absorption maxima for π-π* and n-π* transitions; optimal stability at pH 6-7. researchgate.net |

| Mass Spectrometry | Confirms molecular weight (220.01 g/mol ) and elemental composition. nih.govsigmaaldrich.com |

| X-ray Crystallography | Provides definitive 3D structure, bond lengths, and angles. whiterose.ac.ukacs.org |

Computational Modeling for Electronic Structure, Stability, and Conformation

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the electronic structure, stability, and conformational preferences of this compound. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. Conformational analyses help identify the most stable arrangement of the amino group relative to the pyridine ring. ajrconline.org

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of reactions involving this compound. sumitomo-chem.co.jp For instance, in palladium-catalyzed cross-coupling reactions, computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. smolecule.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction pathway and identify the rate-determining step. sumitomo-chem.co.jp These theoretical insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Derivatives

To explore the potential of this compound derivatives as therapeutic agents, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are frequently performed.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfip.orgnih.gov For derivatives of this compound, QSAR studies can identify key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that influence their activity against a specific biological target. This information guides the design of new derivatives with potentially enhanced potency. fip.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.commdpi.com For derivatives of this compound, docking studies can be used to predict their binding mode within the active site of a target enzyme or receptor. nih.govmdpi.com This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and can explain the structure-activity relationships observed experimentally. These studies are critical in the rational design of new and more effective drug candidates.

The table below outlines the application of these computational methods to the derivatives of this compound.

| Computational Method | Application to Derivatives |

| QSAR | Identifies key molecular features influencing biological activity to guide the design of more potent compounds. frontiersin.orgfip.orgnih.gov |

| Molecular Docking | Predicts binding modes and interactions with biological targets, aiding in the rational design of new drug candidates. nih.govmdpi.commdpi.com |

Applications of 5 Iodo Pyridin 3 Ylamine in Medicinal Chemistry and Drug Discovery Research

Utilization as a Pharmacophore and Synthetic Intermediate in Drug Development

5-Iodo-pyridin-3-ylamine is a key intermediate in the synthesis of complex organic and heterocyclic compounds. ontosight.ai Its structural features, particularly the iodine and amino groups, allow for a wide range of chemical transformations. smolecule.com The presence of the iodine atom makes the molecule amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the introduction of diverse aryl and heteroaryl groups. smolecule.com This versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening.

The pyridine (B92270) nitrogen, along with the amino group, can act as hydrogen bond acceptors and donors, respectively, which are crucial interactions for binding to biological targets. This inherent potential allows this compound to serve as a foundational pharmacophore in the design of new drugs. It is primarily used in the synthesis of bioactive compounds targeting conditions like cancer and inflammatory diseases. smolecule.com For instance, it is a precursor for synthesizing compounds like 2-Amino-4-chloro-5-iodopyridine, which is also an important intermediate in the pharmaceutical and agrochemical industries. lookchem.com

Identification and Modulation of Biological Targets by this compound Derivatives

Derivatives of this compound have been investigated for their potential to interact with and modulate a variety of biological targets. Research has shown that compounds with similar structures can inhibit specific enzymes involved in cancer pathways, and some derivatives are being explored for their potential as anticancer agents. smolecule.com

One significant area of investigation is their role as tyrosine kinase inhibitors. smolecule.com Tyrosine kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 5-aminopyridine scaffold can be elaborated to create potent and selective inhibitors. For example, scaffold hopping from a 3H-imidazo[4,5-c]pyridine to a 3H-imidazo[4,5-b]pyridine core, which can be derived from substituted aminopyridines, led to the discovery of selective TYK2 inhibitors for autoimmune diseases. semanticscholar.org

Furthermore, interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) have been explored, suggesting potential applications in neuropharmacology. smolecule.comnih.gov Derivatives of 3-aminopyridine (B143674) have been synthesized and evaluated for their binding affinity to central nicotinic receptors. thegoodscentscompany.com Studies on 5-substituted pyridine analogues have helped in understanding the steric influence of substitutions on binding affinity at neuronal nAChRs. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, guiding the optimization of lead compounds. For analogues of this compound, SAR studies have provided critical insights.

In the development of TYK2 inhibitors, SAR exploration focused on the C7 position of a 3H-imidazo[4,5-b]pyridine scaffold, derived from a substituted aminopyridine. semanticscholar.org This led to the finding that while various substitutions resulted in potent TYK2 inhibition, specific groups like a pyrimidin-4-amine significantly improved selectivity against other kinases like JAK1. semanticscholar.org Further modifications, such as replacing an ethyl group with a methyl group in an aromatic tail, improved metabolic stability and selectivity. semanticscholar.org

Another study focused on the C5 substitution of the pyridine ring in analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine to probe the steric influence on binding affinity at neuronal nicotinic acetylcholine receptors. nih.gov The introduction of bulky moieties like phenyl and heteroaryl groups at this position led to compounds with high binding affinities, with Ki values ranging from 0.055 to 0.69 nM. nih.gov These studies highlight how systematic structural modifications of the pyridine core can fine-tune the biological activity and selectivity of the resulting compounds.

Table 1: SAR of 3H-imidazo[4,5-b]pyridine-based TYK2 Inhibitors

| Compound | Modification | TYK2 IC50 (nM) | JAK1/TYK2 Selectivity |

|---|---|---|---|

| 11 | Baseline Compound | < 1 | - |

| 12 | Urea at C7 | < 1 | Maintained vs. 11 |

| 13 | Pyrimidin-4-amine at C7 | < 1 | 37-fold increase vs. 11 |

| 19 | Pyridine at C5 | < 1 | Conserved potency/selectivity |

| 20 | Methyl on aromatic tail | < 1 | ~2-fold improved JAK2/TYK2 selectivity |

Data sourced from a study on the discovery of GLPG3667. semanticscholar.org

Enzymatic Inhibition and Receptor Binding Investigations

The derivatives of this compound have been the subject of numerous enzymatic inhibition and receptor binding studies to elucidate their mechanism of action and therapeutic potential.

Enzyme Inhibition: Compounds structurally related to this compound have shown inhibitory activity against various enzymes. As mentioned, derivatives have been identified as inhibitors of tyrosine kinases, which are pivotal in cancer progression. smolecule.com In another context, new derivatives of triazolo[4,3-b]pyridazin-8-amine were synthesized and evaluated as inhibitors of Tankyrase 1 and 2 (TNKS-1/2), enzymes involved in Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov Screening of a library of pyridine derivatives also identified weak inhibitors of the hydrogen sulfide (B99878) (H2S)-synthesizing enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). core.ac.uk

Receptor Binding: The aminopyridine scaffold is a well-established pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs). smolecule.com Studies on 5-substituted pyridine analogues demonstrated high binding affinity to neuronal nAChRs. nih.gov Functional assessment of these analogues led to the identification of both agonists and antagonists at different nAChR subtypes, showcasing the versatility of this scaffold in modulating receptor activity. nih.gov

Table 2: Receptor Binding Affinity of 5-Substituted Pyridine Analogues at nAChRs

| Compound Type | Substitution at C5 | Binding Affinity (Ki) |

|---|---|---|

| Analogues of 1 | Phenyl, substituted phenyl, or heteroaryl | 0.055 to 0.69 nM |

| Compound 1 | Unsubstituted | 0.15 nM |

Data from a study on 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. nih.gov

Exploration of Therapeutic Efficacy in Disease Models

The translation of in vitro activity to in vivo efficacy is a critical step in drug discovery. Derivatives of this compound and related compounds have shown promise in various disease models.

In oncology, derivatives are being explored for their potential as anticancer agents based on their activity against cancer cell lines. smolecule.com For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential anticancer agents. thegoodscentscompany.com

In the field of infectious diseases, 3,5-diaryl-2-aminopyridine derivatives, which share a substituted aminopyridine core, demonstrated promising in vivo efficacy in a Plasmodium berghei mouse model of malaria. lookchem.com This highlights the potential of this chemical class in developing new antimalarial drugs.

Furthermore, in the area of neurodegenerative diseases, the neuroprotective agent (-)-P7C3-S243, which contains a 6-methoxypyridin-2-amine moiety, has shown efficacy in a mouse model of Parkinson's disease. nih.gov This underscores the potential of aminopyridine derivatives in treating neurodegenerative conditions. Two other pyridine derivatives, DMAP and ENDIP, were investigated as potential metal chelators for therapy in Alzheimer's disease, with one compound showing an ability to prevent metal-induced amyloid aggregation. researchgate.net

Lead Compound Derivatization and Optimization Strategies

Once a hit or lead compound is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold and its analogues are amenable to various optimization strategies.

Systematic Modification: In the development of antitrypanosomal agents, a 5-phenylpyrazolopyrimidinone scaffold was systematically modified. nih.gov This involved exploring the chemical space around the nitrogen atoms by introducing methyl groups and then adding various substituents at the most promising position to improve potency and metabolic stability. nih.gov

Scaffold Hopping and Linker Modification: During the optimization of TYK2 inhibitors, potency and selectivity were increased through scaffold hopping. semanticscholar.org Furthermore, modifying the linker between the core and an aromatic subunit, as well as derivatizing a vector protruding toward the solvent-exposed region, led to improved metabolic stability. semanticscholar.org

In Silico-Based Optimization: Modern drug design often employs computational methods. For inhibitors of the mitotic kinesin Eg5, a target for cancer therapy, an in-silico-based lead optimization approach was used. nih.gov A genetic algorithm generated thousands of analogs of hit compounds, which were then screened using a quantitative structure-activity relationship (QSAR) model and molecular docking to identify candidates with improved binding energies and pharmacological properties. nih.gov

Property-Focused Design: To overcome issues like high biliary elimination seen in early cholecystokinin-2 (CCK2) receptor antagonists, new series of compounds were designed with significantly lower molecular weight while aiming to retain nanomolar potency. acs.org This involved replacing bulky amide groups with smaller heterocycles like pyrrole (B145914) or imidazole, guided by a pharmacophore model. acs.org

These strategies demonstrate the dynamic process of refining molecules derived from scaffolds like this compound to develop drug candidates with desirable therapeutic profiles.

Contributions of 5 Iodo Pyridin 3 Ylamine to Materials Science and Functional Materials Research

Incorporation into Polymeric Frameworks and Supramolecular Structures

The presence of both a hydrogen-bond-donating amino group and a halogen-bond-donating iodine atom, in addition to the coordinating nitrogen atom of the pyridine (B92270) ring, makes 5-iodo-pyridin-3-ylamine an excellent candidate for the construction of intricate supramolecular architectures and coordination polymers.

The amino group in this compound can act as a hydrogen bond donor, while the pyridine nitrogen and the iodine atom can act as hydrogen and halogen bond acceptors, respectively. This multi-faceted interactivity allows for the formation of complex and robust supramolecular assemblies. mdpi.com The interplay of these various intermolecular forces allows for a high degree of control over the final structure and, consequently, the material's properties. While specific crystal structures of polymers solely based on this compound are not extensively detailed in the reviewed literature, the principles derived from similar systems strongly suggest its utility in creating novel metal-organic frameworks (MOFs) and coordination polymers with potentially interesting catalytic, sorption, or photophysical properties. nih.govmdpi.com

Table 1: Examples of Intermolecular Interactions in Pyridine-based Supramolecular Structures

| Interaction Type | Donor | Acceptor | Typical Role in Structure |

| Coordination Bond | Pyridine Nitrogen | Metal Ion | Formation of the primary polymer backbone |

| Hydrogen Bond | Amino Group (N-H) | Anions, Oxygen atoms | Stabilization of the 3D network |

| Halogen Bond | Iodine Atom | Anions, Nitrogen atoms | Directional control of crystal packing |

| π-π Stacking | Pyridine Ring | Adjacent Pyridine Ring | Stabilization of layered structures |

Development of Organic Electronic and Optoelectronic Materials

The field of organic electronics is continuously searching for new materials with optimized properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The electronic properties of this compound and its derivatives make them promising candidates for these applications. The pyridine ring is electron-deficient, which can be a desirable trait in charge-transporting or light-emitting layers of electronic devices.

Several suppliers of chemical compounds for materials science research list this compound and its derivatives under categories such as "OLED Materials" and "Organic Photovoltaic (OPV) Materials", indicating its relevance in this field. bldpharm.com The introduction of iodine can influence the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical parameter for the performance of organic electronic devices. tandfonline.com Furthermore, the amino group can serve as a point of attachment for other functional groups, allowing for the synthesis of more complex molecules with tailored electronic properties. smolecule.com

Research into polymers containing pyridine units has shown that their conductivity can be enhanced through doping, for example with iodine. icm.edu.plbohrium.com The interaction between the electron-rich amine nitrogens and the electron-accepting iodine can create charge-transfer complexes, which facilitates the flow of electrons through the material. icm.edu.pl While direct reports on the performance of this compound in OSCs are limited, studies on related polymeric systems for solar cell applications highlight the importance of molecular structure and crystallinity on device efficiency and stability. illinois.eduscitechdaily.comijcce.ac.ir The ability of this compound to form ordered structures through self-assembly could be advantageous in creating the well-defined morphologies required for efficient charge separation and transport in OSCs. illinois.edu

Applications in Advanced Coating Technologies and Specialty Materials

While the primary research focus for this compound in materials science appears to be on polymeric and electronic materials, its unique chemical functionalities suggest potential for use in advanced coatings and specialty materials. However, specific research findings detailing its direct application in these areas are not widely reported in the currently available literature.

In principle, the amino group could be used to graft the molecule onto surfaces or to incorporate it into polymer resins, potentially imparting properties such as improved adhesion, thermal stability, or altered surface energy. The presence of the iodo-substituent could also be leveraged, for example, to increase the refractive index of a coating material or to provide a site for further chemical modification. Patents related to coatings and specialty polymers sometimes include a broad range of nitrogen-containing heterocycles, but specific examples and performance data for this compound are scarce. buyersguidechem.com

Structure-Property Relationships in this compound Based Materials

Understanding the relationship between the molecular structure of this compound and the properties of the materials derived from it is crucial for designing new functional materials. The specific substitution pattern of the pyridine ring with both an iodo and an amino group is key to its unique reactivity and influences the resulting material's characteristics. smolecule.com

The iodine atom, being a heavy halogen, can significantly influence the photophysical properties of a material through the heavy-atom effect, which can promote intersystem crossing and enhance phosphorescence. This could be a valuable property for OLED applications. Furthermore, the iodine atom is a strong halogen bond donor, which, as discussed previously, plays a significant role in the self-assembly and crystal packing of materials, thereby affecting their electronic and mechanical properties. acs.orgnih.gov

The amino group not only provides a site for hydrogen bonding but also acts as an electron-donating group, which can modulate the electronic properties of the pyridine ring. The interplay between the electron-donating amino group and the electron-withdrawing nature of the pyridine ring, along with the influence of the iodo-substituent, creates a complex electronic structure that can be fine-tuned through chemical modification. smolecule.comdur.ac.uk For instance, the position of these substituents has a profound impact on the directed metalation and subsequent functionalization of the pyridine ring, allowing for the synthesis of a wide variety of derivatives with different electronic and steric properties. dur.ac.uk

Studies on related halogenated nitropyridines have shown that the specific positioning and electronic nature of substituents dramatically influence reaction pathways and the properties of the resulting coordination complexes, such as their magnetic and biological activities. This highlights the importance of the precise arrangement of functional groups in determining the macroscopic properties of materials derived from substituted pyridines like this compound.

Table 2: Influence of Functional Groups on Material Properties

| Functional Group | Property Influence | Potential Application |

| Iodine Atom | Heavy-atom effect (phosphorescence), Halogen bonding, High refractive index | OLEDs, Crystal engineering, Optical materials |

| Amino Group | Hydrogen bonding, Electron donation, Site for functionalization | Supramolecular chemistry, Tuning electronic properties, Polymer synthesis |

| Pyridine Ring | Coordination to metals, Electron-deficient core, π-π stacking | Coordination polymers, Organic electronics, Self-assembly |

Role of 5 Iodo Pyridin 3 Ylamine in Agrochemical and Catalyst Research

Precursor for the Synthesis of Novel Agrochemical Entities

The pyridine (B92270) ring is a well-established scaffold in the design of modern agrochemicals, particularly herbicides. The strategic placement of various functional groups on this ring system allows for the fine-tuning of biological activity and crop selectivity. 5-Iodo-pyridin-3-ylamine represents a key intermediate for the synthesis of more complex heterocyclic systems known to possess herbicidal properties, such as derivatives of 1,2,4-triazole (B32235).

The synthesis of these novel agrochemical entities often involves multi-step reaction sequences. zsmu.edu.uazsmu.edu.ua A common pathway to biologically active 1,2,4-triazole-3-thiones includes stages such as esterification, hydrazinolysis, the formation of carbothioamides, and subsequent alkaline cyclization. zsmu.edu.uazsmu.edu.ua In this context, this compound can be utilized to introduce the critical pyridinyl moiety into the final molecule. The amino group provides a reactive site for building the triazole ring, while the iodine atom can be used for further cross-coupling reactions to add molecular complexity or can be retained in the final product to modulate its herbicidal efficacy.

Research into related structures supports the potential of this building block. For instance, the isomeric compound 4-Iodopyridin-3-ylamine is noted for its role in developing new agrochemicals. chemimpex.com Furthermore, a fused bicyclic relative, 5-Iodo-1H-pyrazolo[3,4-b]pyridine-3-Amine, is explicitly identified as a raw material for herbicides, pesticides, and insecticides. vivanacl.com This highlights the general utility of iodinated aminopyridine structures in the agrochemical discovery pipeline. The synthesis of pyridinyl-triazole derivatives is a promising avenue for creating new lead compounds for the development of effective herbicides. nih.gov

Impact on Crop Protection and Pest Control Strategies

The agrochemicals derived from this compound, particularly those incorporating the 1,2,4-triazole heterocycle, have a direct impact on crop protection by controlling the growth of unwanted weeds. nih.govtandfonline.com These synthetic herbicides can exhibit high potency and a broad spectrum of activity against various weed species, including both monocotyledonous and dicotyledonous types. nih.govsioc-journal.cn

Research findings on analogous 1,2,4-triazolo[4,3-a]pyridine derivatives demonstrate significant herbicidal activity against common agricultural weeds. nih.gov Structure-activity relationship (SAR) studies on other pyridine-based herbicides have shown that substitutions on the pyridine ring are crucial for biological activity. For example, in one class of herbicides, a trifluoromethyl group at the 5-position of the pyridine ring was found to be critical for potency, and the addition of a halogen at the 3-position further enhanced activity. nih.gov This suggests that the iodine atom in derivatives of this compound plays a key role in the molecule's interaction with its biological target.

The effectiveness of these compounds allows for lower application rates, contributing to more sustainable agricultural practices. Moreover, selectivity is a key aspect of their impact; certain derivatives have been shown to be safe for important crops like corn, cotton, and rice while effectively controlling weeds. nih.gov

| Weed Species | Controlling Compound Class | Efficacy | Crop Safety | Reference |

|---|---|---|---|---|

| Amaranthus retroflexus (Redroot pigweed) | 3-(2-pyridinyl)-benzothiazol-2-one derivatives | Complete growth inhibition at 75 g/ha | Not specified | nih.gov |

| Abutilon theophrasti (Velvetleaf) | 3-(2-pyridinyl)-benzothiazol-2-one derivatives | Complete growth inhibition at 75 g/ha | Not specified | nih.gov |

| Echinochloa crusgalli (Barnyard grass) | 1,2,4-Triazolo[4,3-a]pyridine derivatives | Good activity at 150 g a.i./ha | Corn, Cotton, Rice | nih.gov |

| Brassica juncea (Brown mustard) | 1,2,4-Triazolo[4,3-a]pyridine derivatives | Good activity at 150 g a.i./ha | Corn, Cotton, Rice | nih.gov |

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis

In the realm of catalysis, pyridine and its derivatives are ubiquitous as ligands due to the ability of the nitrogen lone pair to coordinate strongly with transition metals. This compound offers multiple potential coordination sites: the pyridine ring nitrogen and the exocyclic amino group. This allows it to function as a potentially bidentate ligand, forming stable chelate rings with a metal center, which can enhance catalyst stability and activity.

The electronic properties of the ligand are critical to the performance of a catalyst. The presence of the electron-withdrawing iodine atom on the pyridine ring of this compound modifies the electron density of the system. This electronic perturbation can be transmitted to the coordinated metal center, thereby influencing its reactivity in catalytic cycles, for example, by affecting the rates of oxidative addition or reductive elimination.

While specific studies detailing the use of this compound itself as a ligand are not prevalent, the extensive use of more complex, modified pyridine ligands in catalysis illustrates its potential. For instance, 2,6-bis(imino)pyridyl (BIP) ligands are coordinated to iron(II) centers to create catalysts for ethylene (B1197577) oligomerization, where modifications to the ligand framework directly influence catalyst selectivity. researchgate.net Similarly, palladium complexes bearing indolyl-pyridine pincer-type ligands have been synthesized and successfully applied as catalysts for Suzuki cross-coupling reactions. mdpi.com These examples demonstrate the principle of tuning catalytic properties by modifying the pyridine ligand structure, a role for which this compound is a prime candidate.

Mechanistic Investigations of Catalytic Reactions Involving this compound Ligands

Understanding the precise mechanism of a catalytic reaction is fundamental to optimizing its performance and developing new, more efficient catalysts. For reactions involving ligands such as this compound, mechanistic studies would focus on elucidating the catalytic cycle, identifying key intermediates, and determining the rate-limiting step.

Detailed mechanistic investigations have been performed on related systems, providing a blueprint for how a catalyst containing a this compound ligand would be studied. For example, in the palladium-catalyzed C-H arylation using a substituted pyridine as a directing group, studies were conducted to establish the kinetic order of each reaction component, determine the catalyst's resting state, and measure kinetic isotope effects. nih.govacs.org These experiments led to the proposal of a mechanism that proceeds through a turnover-limiting oxidation of a dimeric palladium(II) species to a bimetallic high-oxidation-state intermediate. nih.govacs.org

Should this compound be employed as a ligand, a central question for mechanistic investigation would be the electronic influence of the iodo-substituent on the catalytic cycle. Researchers would probe how this substituent affects the stability of proposed intermediates and the energy barriers of key steps, such as C-H activation or C-C bond formation. berkeley.edu Techniques such as in-situ spectroscopy, computational modeling, and detailed kinetic analysis would be employed to build a complete mechanistic picture. nih.gov

Future Research Directions and Interdisciplinary Prospects for 5 Iodo Pyridin 3 Ylamine

Synergistic Approaches in Synthesis and Biological Evaluation

Future research can harness synergistic effects in both the synthesis and biological application of 5-Iodo-pyridin-3-ylamine derivatives. In synthesis, the use of cooperative catalysis, where multiple catalysts work in concert, presents a promising frontier. For instance, synergistic catalysis involving palladium and N-heterocyclic carbenes (NHCs) has been effectively used for the synthesis of complex molecules from pyridine-2-carbaldehydes. rsc.orgresearchgate.net This approach could be adapted for this compound, potentially enabling novel transformations and the efficient construction of intricate molecular architectures. The pyridine (B92270) nitrogen itself can play a crucial role in catalysis, coordinating with the metal center and influencing the reaction's outcome. rsc.orgresearchgate.net Palladium-catalyzed reactions, such as C-H arylation, are already used to create fused heterocyclic systems from pyridine amides, a method that could be extended to derivatives of this compound to build functional materials and bioactive molecules. nih.govbeilstein-journals.org

From a biological standpoint, the concept of synergy extends to combination therapies, particularly in cancer treatment. Pyridine derivatives are known to act on various biological targets, including kinases and tubulin. ijpsonline.comresearchgate.net Combining new derivatives of this compound with existing chemotherapeutic agents could lead to enhanced efficacy and potentially overcome drug resistance. For example, a study on imidazo[1,2-a]pyridine (B132010) derivatives demonstrated significant anti-tumour activity against various cancer cell lines. irjet.net The halogen atom, in this case, iodine, can also contribute to synergistic interactions, as seen in halogen-substituted pyridine Schiff bases that show enhanced biocidal properties. bohrium.commdpi.com Research into the synergistic interplay between the iodine atom and other functional groups on the biological activity of new derivatives is a key area for future investigation. acs.org

Computational Design and High-Throughput Screening of New Derivatives

Computational methods are poised to accelerate the discovery of novel this compound derivatives with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for predicting the biological activity of new compounds before their synthesis, saving time and resources. researchgate.net

QSAR studies have been successfully applied to aminopyridine derivatives to develop models that predict their inhibitory activity against targets like nitric oxide synthases and Janus kinase 2 (JAK2). nih.govajrconline.orgtandfonline.com These models identify key physicochemical properties and structural features that correlate with biological activity, providing a roadmap for designing more potent molecules. nih.govtandfonline.comresearchgate.net For this compound, QSAR could elucidate how modifications to the pyridine ring or substitutions at the amino group affect its potential as a kinase inhibitor or other therapeutic agent.

Molecular docking complements QSAR by providing insights into the binding interactions between a ligand and its protein target at the atomic level. nih.govacs.orgnih.gov For example, docking studies on pyrazolo[3,4-b]pyridine derivatives, which are structurally related to potential derivatives of this compound, have been used to understand their binding mode as kinase inhibitors. nih.gov Such studies can guide the rational design of new derivatives of this compound with improved affinity and selectivity for specific biological targets, such as FER tyrosine kinase or CDK8. nih.govbohrium.com

These computational predictions can then be validated through High-Throughput Screening (HTS). HTS allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov A library of derivatives based on the this compound scaffold could be screened against various kinases, a class of enzymes frequently targeted in cancer therapy. nih.govnih.govmdpi.comresearchgate.net HTS campaigns have successfully identified pyridine-based compounds as potent inhibitors of kinases like FER and CDK8, demonstrating the potential of this approach. nih.govbohrium.com

Table 1: Computational and Screening Strategies for this compound Derivatives

| Research Area | Technique | Application to this compound | Potential Outcome | Supporting Evidence |

|---|---|---|---|---|

| Computational Design | Quantitative Structure-Activity Relationship (QSAR) | Develop models correlating structural features of derivatives with biological activity. | Predictive models for designing potent inhibitors of targets like kinases or synthases. | nih.govajrconline.orgresearchgate.net |

| Molecular Docking | Simulate binding of derivatives to the active sites of target proteins (e.g., kinases). | Rational design of derivatives with enhanced binding affinity and selectivity. | tandfonline.comacs.orgnih.gov | |

| Screening | High-Throughput Screening (HTS) | Test a library of derivatives against panels of biological targets (e.g., kinome scans). | Identification of novel "hit" compounds for further development as therapeutic agents. | nih.govbohrium.comnih.gov |

Advancements in Targeted Therapeutic Delivery Systems

The development of advanced drug delivery systems is crucial for enhancing the therapeutic efficacy and reducing the side effects of potent molecules. For derivatives of this compound, two key strategies are particularly promising: prodrug formulation and nano-drug delivery systems.

A prodrug is an inactive form of a drug that is converted into its active form within the body. ijpsjournal.com This approach can overcome issues like poor solubility or lack of specificity. ijpsjournal.comewadirect.com For pyridine-based inhibitors that may have challenges with oral absorption, a prodrug strategy can be employed. For example, solubility-enhancing promoieties like phosphates can be attached to the molecule, which are then cleaved by enzymes in the body to release the active drug. ewadirect.comacs.org This strategy could be applied to derivatives of this compound to improve their pharmacokinetic profiles. nih.govacs.org

Nanotechnology offers another powerful approach for targeted delivery. neliti.com Biocompatible nanomicelles, for instance, can encapsulate hydrophobic drugs for controlled release. mdpi.com Smart polymeric micelles made from materials like poly(2-vinyl pyridine)-b-poly(ethylene oxide) can be designed to be pH-sensitive. mdpi.com Such systems could carry a cytotoxic derivative of this compound and release it specifically in the acidic microenvironment of a tumor, minimizing exposure to healthy tissues. mdpi.combinasss.sa.crresearchgate.net Magnetic nanoparticles represent another option, allowing for triggered drug release at a target site using an external magnetic field. nih.gov

Table 2: Therapeutic Delivery Strategies

| Delivery Strategy | Method | Mechanism | Potential Advantage for this compound Derivatives |

|---|---|---|---|

| Prodrugs | Covalent modification with a promoiety (e.g., phosphate, amino acid). | Enzymatic or chemical cleavage in vivo releases the active drug. | Improved solubility, bioavailability, and targeted release. ijpsjournal.comacs.org |

| Nanodelivery | Encapsulation in pH-sensitive polymeric micelles. | Micelles disassemble in the acidic tumor microenvironment to release the drug. | Targeted delivery to cancer cells, reducing systemic toxicity. mdpi.combinasss.sa.cr |

| Attachment to magnetic nanoparticles. | Drug release triggered by an external magnetic field. | Localized therapy with high spatial and temporal control. nih.gov |

Integration with Nanotechnology and Advanced Material Fabrication

The utility of this compound extends beyond medicine into the realm of materials science and nanotechnology. Pyridine derivatives are recognized as important precursors for functional materials due to their electronic properties and ability to coordinate with metals. beilstein-journals.org

The presence of the iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chim.it These reactions are fundamental in organic electronics for synthesizing conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to form stable donor-acceptor complexes is also a key property for these materials. researchgate.netbio-conferences.org The iodinated pyridine core can be systematically modified to tune the electronic and photophysical properties of the resulting materials. beilstein-journals.orgchim.it

Furthermore, the amino group provides a handle for anchoring the molecule to surfaces or incorporating it into larger polymer structures. This could be exploited in the development of sensors or modified surfaces with specific chemical properties. researchgate.net For example, pyridine derivatives have been used to functionalize materials to create antibacterial surfaces. researchgate.net The combination of the reactive iodine and the functional amino group on a stable aromatic ring makes this compound a versatile building block for the bottom-up fabrication of novel nanomaterials and advanced functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-pyridin-3-ylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of pyridine precursors. A common approach involves iodination at the 5-position of a 3-aminopyridine scaffold using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Reaction temperature (0–25°C) and stoichiometric control of iodine sources are critical to minimize polyhalogenation. For example, confirms the molecular formula (C5H5IN2, MW 220.01) and CAS RN 25391-66-6, consistent with this route . highlights analogous trifluoromethylpyridine syntheses using halogenation, suggesting similar optimization principles apply .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : The amine proton (NH2) appears as a broad singlet near δ 5.5–6.0 ppm. Pyridine ring protons exhibit splitting patterns dependent on adjacent substituents (e.g., the 2- and 4-positions).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 220.01 (M+) confirms the molecular weight.

- Elemental Analysis : Match experimental C/H/N/I percentages to theoretical values (C: 27.30%, H: 2.29%, N: 12.73%, I: 57.68%).

- Melting Point : Compare observed mp with literature values (e.g., reports mp 88–92°C for a related isomer, 2-amino-3-iodopyridine) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of this compound, and how can cross-coupling reactions address them?

- Methodological Answer : The iodine substituent at the 5-position enables Suzuki-Miyaura or Ullmann couplings for aryl-aryl bond formation. However, competing side reactions (e.g., dehalogenation) may occur. demonstrates successful coupling of iodo-trifluoromethylpyridines using Pd(PPh3)4 and aryl boronic acids under inert conditions (80°C, THF/H2O). Catalytic system optimization (e.g., ligand choice, base) is critical . For this compound, pre-protection of the amine group (e.g., as a pivalamide, as in ) can prevent catalyst poisoning .

Q. How do solvent polarity and temperature affect the nucleophilic substitution reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. Kinetic studies (e.g., using UV-Vis monitoring) reveal that electron-withdrawing groups at the 3-amine position increase activation energy for substitution. ’s data on 2-amino-3-iodopyridine (mp 88–92°C) suggests steric and electronic effects influence substitution rates .

Q. What computational models predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For instance, the HOMO localization on the iodine atom indicates potential for oxidative coupling. ’s discussion on computational validation of pyridine derivatives supports this approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.